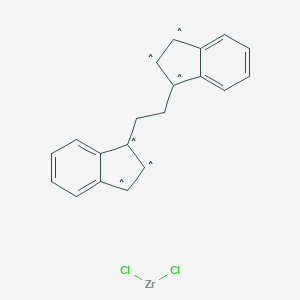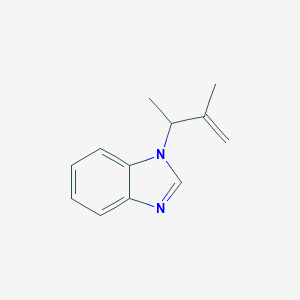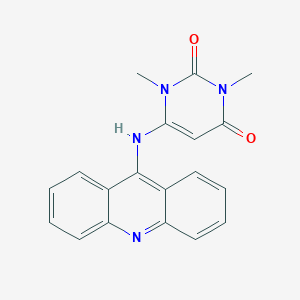
Pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-6-(9-acridinylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-6-(9-acridinylamino)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Acridine Orange and is known for its unique fluorescent properties, which make it an essential tool in biological and medical research.
作用机制
The mechanism of action of Acridine Orange is based on its ability to intercalate into DNA and RNA molecules, leading to changes in their structure and function. This compound can also bind to phospholipids in cell membranes, causing changes in their permeability and fluidity. These effects can lead to alterations in cellular processes, such as DNA replication, transcription, and translation.
生化和生理效应
Acridine Orange has been shown to have a wide range of biochemical and physiological effects on cells and tissues. It can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes and proteins. This compound has also been shown to have antimicrobial properties and can inhibit the growth of bacteria and viruses.
实验室实验的优点和局限性
Acridine Orange has several advantages for use in lab experiments. It is relatively inexpensive, easy to use, and has a high sensitivity and specificity for nucleic acids. However, this compound has some limitations, including potential toxicity and mutagenicity. It is also sensitive to pH and temperature changes, which can affect its fluorescence properties.
未来方向
There are several future directions for research involving Acridine Orange. One area of interest is the development of new derivatives with improved properties, such as increased sensitivity and specificity for specific nucleic acid sequences. Another area of interest is the use of Acridine Orange in combination with other imaging techniques, such as confocal microscopy and super-resolution microscopy, to improve the resolution and accuracy of cellular imaging. Additionally, there is potential for the use of Acridine Orange in diagnostic and therapeutic applications, such as in the detection and treatment of cancer and other diseases.
In conclusion, Acridine Orange is a versatile and valuable tool in scientific research, with a wide range of applications in various fields. Its unique fluorescent properties and ability to bind to nucleic acids make it an essential tool for studying cellular structures and functions. While there are some limitations to its use, the potential for future research and development of new derivatives and applications is promising.
合成方法
Acridine Orange is synthesized by condensation of 9-aminoacridine with ethyl cyanoacetate, followed by cyclization with urea in the presence of sulfuric acid. This process results in the formation of a yellow-orange powder that is soluble in water, ethanol, and other polar solvents.
科学研究应用
Acridine Orange is widely used in scientific research due to its unique fluorescent properties. This compound can bind to nucleic acids, such as DNA and RNA, and fluoresce under UV light, making it an essential tool for studying cellular structures and functions. It is commonly used in microscopy, flow cytometry, and other imaging techniques to visualize and analyze cells and tissues.
属性
IUPAC Name |
6-(acridin-9-ylamino)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-22-16(11-17(24)23(2)19(22)25)21-18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h3-11H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAFGAVGEXBQJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-6-(9-acridinylamino)- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


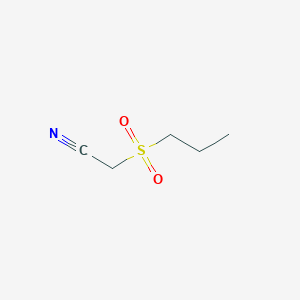
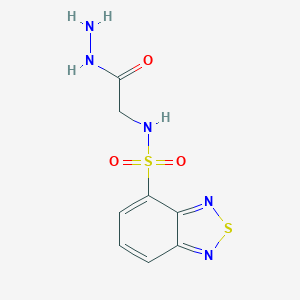
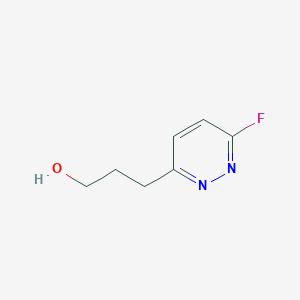
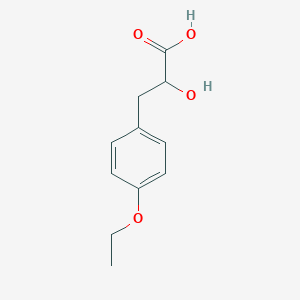
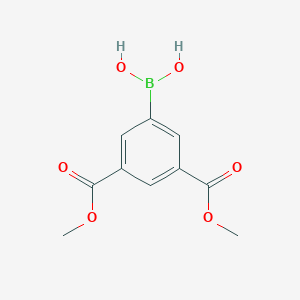
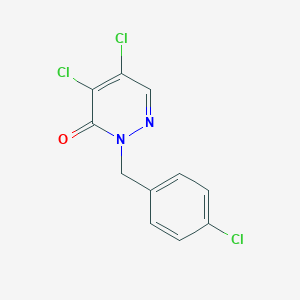
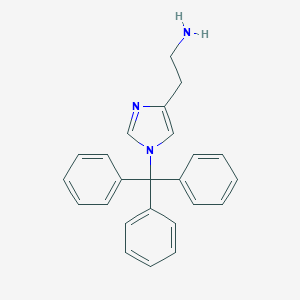
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)
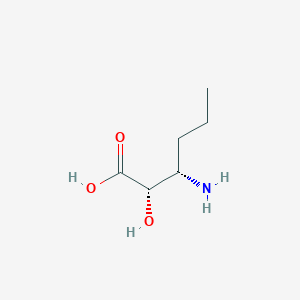
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)
